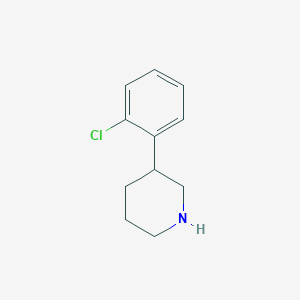

3-(2-Chlorophenyl)piperidine

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. bioline.org.brjocpr.com Their prevalence is notable in natural products, pharmaceuticals, and agrochemicals. bioline.org.br The presence of a nitrogen atom within a cyclic structure imparts unique physicochemical properties, such as basicity, the capacity for hydrogen bonding, and the ability to coordinate with metal ions, which are crucial for biological interactions. jocpr.com These heterocycles can mimic the structure of endogenous metabolites and natural products, making them pivotal in contemporary drug design. jocpr.com In fact, approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration contain at least one nitrogen heterocycle, highlighting their unparalleled significance in the pharmaceutical industry. jocpr.com The continuous demand for novel and more effective therapeutic agents drives ongoing research into new synthetic methodologies and applications for these vital chemical entities. bioline.org.br

General Overview of Piperidine (B6355638) Core Structures in Advanced Chemical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and natural alkaloids. jocpr.comresearchgate.net Its flexible, chair-like conformation allows for diverse spatial arrangements of substituents, enabling precise tuning of a molecule's properties to achieve desired biological activity. The versatility of the piperidine scaffold makes it a frequent target in advanced chemical synthesis. researchgate.net Synthetic chemists have developed numerous methods for its construction, including intramolecular cyclization reactions, reductive amination, and various metal-catalyzed processes. jocpr.com These synthetic strategies allow for the creation of a wide range of substituted piperidines, including complex architectures like spiropiperidines and condensed bicyclic systems. researchgate.net The ability to readily modify the piperidine core through various chemical reactions makes it an exceptionally valuable building block for generating libraries of compounds for high-throughput screening in drug discovery. jocpr.com

Research Rationale and Focus on 3-(2-Chlorophenyl)piperidine Derivatives

The rationale for focusing on this compound and its derivatives stems from the established importance of both the piperidine scaffold and halogenated phenyl groups in medicinal chemistry. The specific placement of a 2-chlorophenyl substituent on the 3-position of the piperidine ring creates a distinct chemical entity with potential for unique biological activities. Research into closely related analogues, such as 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride, highlights the scientific interest in this structural arrangement. evitachem.com This particular derivative is utilized as a key intermediate in the synthesis of pharmaceutical agents, especially those aimed at central nervous system disorders. evitachem.com

Furthermore, the exploration of more complex molecules incorporating the 2-chlorophenyl piperidine moiety, such as N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, underscores the perceived value of this core structure. ontosight.ai These compounds are investigated for their potential to interact with various biological targets, serving as research tools or as starting points for the development of new drugs. ontosight.ai The synthesis of derivatives like (E)-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one further demonstrates the ongoing efforts to create and evaluate novel compounds based on this chlorinated phenylpiperidine framework. researchgate.net The research focus is therefore driven by the hypothesis that the combination of the piperidine ring's favorable pharmacological properties with the electronic and steric influence of the 2-chlorophenyl group can lead to compounds with novel therapeutic potential.

Contextualization within Modern Drug Discovery Paradigms (excluding clinical aspects)

In the paradigm of modern drug discovery, the this compound scaffold represents a privileged structure—a molecular framework that is known to bind to multiple biological targets. The development of derivatives from such a scaffold is a common strategy to generate novel drug candidates. For instance, compounds incorporating this moiety are evaluated for a wide range of potential therapeutic applications, including as antipsychotics, anti-inflammatory agents, and antimicrobials. jocpr.com

The process often begins with a lead compound, which may be identified through high-throughput screening or rational design. This lead compound, which could be a derivative of this compound, is then systematically modified to optimize its interaction with a specific biological target, such as a receptor or an enzyme. evitachem.comontosight.ai For example, research on various piperidine derivatives has shown their potential as multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. sioc-journal.cn The synthesis and evaluation of libraries of related compounds allow researchers to establish structure-activity relationships (SAR), which guide further optimization of potency and selectivity. This iterative process of design, synthesis, and biological evaluation is fundamental to contemporary drug discovery and is actively applied to scaffolds like the one in focus. sioc-journal.cn

Compound Data Tables

Below are tables detailing some of the chemical compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55989-11-2 |

|---|---|

Molecular Formula |

C11H14ClN |

Molecular Weight |

195.69 g/mol |

IUPAC Name |

3-(2-chlorophenyl)piperidine |

InChI |

InChI=1S/C11H14ClN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |

InChI Key |

PZSJLLNAOQKJPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring can be achieved through various synthetic strategies, broadly categorized by the method of ring closure and the nature of the precursors. Key approaches include reductive amination, diverse intramolecular cyclizations, and advanced catalytic methods.

Reductive Amination Protocols for N-Alkylation and Cyclization

Reductive amination is a powerful and widely used method for forming C-N bonds, which can be adapted for the intramolecular synthesis of cyclic amines like piperidine. researchgate.netyoutube.com The process typically involves the reaction of a precursor molecule containing both an amine and a carbonyl group (or a masked carbonyl). These functional groups react to form a cyclic iminium ion intermediate, which is then reduced in situ to yield the piperidine ring. youtube.com This tandem, one-pot approach is highly efficient. nih.gov

The synthesis of polyhydroxylated N-alkoxypiperidines, for example, has been accomplished through a ring-closing double reductive amination of 1,5-dialdehydes. researchgate.net Various reducing agents can be employed for this transformation, each with specific applications and reactivities.

| Reducing Agent | Description | Reference |

|---|---|---|

| Sodium triacetoxyborohydride (B8407120) (STAB) | A mild and selective reagent, often used for reductive amination as it can be used in a one-pot procedure directly with the carbonyl and amine. | youtube.com |

| Sodium cyanoborohydride (NaBH₃CN) | Effective at reducing imines but not aldehydes or ketones at neutral pH. However, it can generate toxic cyanide byproducts. | youtube.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A "clean" method that produces water as the only byproduct, but often requires elevated pressures and temperatures. | dtic.mil |

| Hydrosilanes | Used in reductive amination protocols, offering an alternative to borohydride (B1222165) reagents. | nih.gov |

Intramolecular Cyclization Pathways for Piperidine Formation

Beyond reductive amination, a multitude of intramolecular cyclization strategies exist for piperidine synthesis. nih.gov These methods involve the formation of a key C-N or C-C bond to close the six-membered ring. The choice of strategy depends on the available starting materials and the desired substitution pattern on the piperidine ring.

A notable example relevant to 3-arylpiperidines is the synthesis of (S)-3-(4-chlorophenyl)-piperidine, a close structural analog of the target compound. One patented method involves the intramolecular cyclization of 5-chloro-2-(4-chlorophenyl)pentan-1-amine. google.com This precursor, containing an amine at one end and a leaving group (chloride) at the other, cyclizes under basic conditions to form the racemic piperidine ring, which is later resolved. google.com Other advanced methods include radical-mediated cyclizations and metal-catalyzed carboamination reactions. nih.govnih.gov

| Cyclization Strategy | Description | Example/Reference |

|---|---|---|

| Nucleophilic Substitution | An intramolecular SN2 reaction where a primary amine displaces a leaving group on the same molecule to form the ring. | Cyclization of 5-chloro-2-(4-chlorophenyl)pentan-1-amine. google.com |

| Radical-Mediated Cyclization | A radical is generated on the precursor chain, which then attacks a double bond or another functional group to initiate cyclization. | Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov |

| Aza-Michael Reaction | Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile moiety to form the piperidine ring. | Mentioned as a key strategy for piperidine synthesis. nih.govrsc.org |

| Copper-Promoted Carboamination | An oxidative cyclization of δ-alkenyl N-arylsulfonamides promoted by copper(II) carboxylates, forming both a C-N and a C-C bond. | Provides access to N-functionalized piperidines. nih.gov |

Advanced Catalytic Methods for Ring Synthesis

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Rhodium and iridium catalysts are particularly prominent in the synthesis of piperidine derivatives, especially through the hydrogenation of N-heteroaromatic precursors like pyridines. nih.gov

Rhodium catalysts are highly effective for the hydrogenation of pyridine (B92270) rings to access the corresponding piperidines. nih.gov More advanced applications include rhodium-catalyzed asymmetric reactions that can establish stereocenters during ring formation or functionalization. A powerful strategy for synthesizing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov This method couples arylboronic acids with a partially reduced pyridine precursor, phenyl pyridine-1(2H)-carboxylate, to create 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnorganic-chemistry.org

| Rhodium-Catalyzed Reaction | Catalyst System Example | Outcome | Reference |

|---|---|---|---|

| Asymmetric Reductive Heck Reaction | [Rh(cod)OH]₂ / (S)-Segphos | Forms 3-aryl tetrahydropyridines with high yield and enantiomeric excess (ee). | snnu.edu.cnorganic-chemistry.org |

| Transfer Hydrogenation | [RhCpCl₂]₂ | Reduces N-benzylpyridinium salts to piperidine derivatives using a formic acid/triethylamine mixture. | dicp.ac.cn |

| Reductive Transamination | [CpRhCl₂]₂ | Prepares a variety of chiral piperidines from pyridinium (B92312) salts with excellent diastereo- and enantio-selectivities. | researchgate.net |

Iridium-based catalysts are renowned for their high efficiency in the asymmetric hydrogenation of various substrates, including N-heterocycles. rsc.orgresearchgate.net For piperidine synthesis, iridium complexes paired with chiral phosphine (B1218219) ligands are used to reduce pyridinium salts to chiral piperidines with excellent enantioselectivity. rsc.orgrsc.org This dearomatization strategy is a direct and atom-economical route to optically active piperidine scaffolds. The method has been successfully applied to a broad scope of substrates, yielding products with high yields and enantiomeric excess. rsc.org

| Substrate Type | Catalyst System Example | Selectivity | Reference |

|---|---|---|---|

| 5-Hydroxypicolinate Pyridinium Salts | Iridium complex with chiral ligand | Excellent enantioselectivity and diastereoselectivity (up to 97% ee, >20:1 dr). | rsc.org |

| 1,3-Disubstituted Isoquinolines | [Ir(cod)Cl]₂ / Josiphos ligand | Produces enantioenriched trans-tetrahydroisoquinolines (a related N-heterocycle). | rsc.org |

| 2-Substituted Pyridinium Salts | Iridium complexes | Highly efficient asymmetric hydrogenation to give chiral 2-substituted piperidines. | researchgate.net |

Enantioselective Synthesis of Chiral 3-(2-Chlorophenyl)piperidine Scaffolds

Creating chiral this compound requires a synthetic route that can control the absolute stereochemistry at the C3 position. While classical resolution of a racemic mixture is a viable option, modern approaches focus on asymmetric catalysis to directly generate the desired enantiomer. google.com

A state-of-the-art method for accessing enantioenriched 3-aryl piperidines is the three-step sequence involving a rhodium-catalyzed asymmetric carbometalation. snnu.edu.cnnih.gov This strategy can be directly applied to the synthesis of chiral this compound.

The key steps are:

Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to form a more reactive dihydropyridine (B1217469) derivative, such as phenyl pyridine-1(2H)-carboxylate. snnu.edu.cnorganic-chemistry.org

Rh-Catalyzed Asymmetric Carbometalation: The dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck-type reaction with (2-chlorophenyl)boronic acid. A chiral ligand, such as (S)-Segphos, directs the addition of the aryl group to the 3-position, establishing the stereocenter with high enantioselectivity. snnu.edu.cn

Reduction: The resulting 3-(2-chlorophenyl)tetrahydropyridine intermediate is then fully reduced to the target chiral this compound, typically through catalytic hydrogenation (e.g., using Pd/C). nih.gov

This catalytic approach offers broad functional group tolerance and provides access to the desired chiral piperidine scaffold in high optical purity. snnu.edu.cnnih.gov An alternative, more traditional approach involves the synthesis of the racemic compound followed by chemical resolution using a chiral acid, such as D-camphorsulfonic acid or D-tartaric acid, to separate the enantiomers. google.com

| Enantioselective Strategy | Key Reagents/Steps | Advantages | Reference |

|---|---|---|---|

| Asymmetric Catalysis | 1. Dihydropyridine formation 2. [Rh(cod)OH]₂ / (S)-Segphos 3. (2-Chlorophenyl)boronic acid 4. Final reduction (H₂/Pd-C) | Direct formation of the chiral center with high enantioselectivity; avoids resolution steps. | snnu.edu.cnnih.gov |

| Chemical Resolution | 1. Synthesis of racemic this compound 2. Formation of diastereomeric salts with a chiral acid (e.g., D-camphorsulfonic acid) 3. Separation of salts by crystallization | A well-established, classical method applicable when asymmetric routes are not feasible. | google.com |

Challenges and Solutions in Asymmetric Induction for Ortho-Substituted Systems

The asymmetric synthesis of 3-arylpiperidines, particularly those with ortho-substituents on the phenyl ring like this compound, presents considerable challenges. The steric hindrance imposed by the ortho-substituent can significantly impede the effectiveness of many catalytic asymmetric reactions. For instance, in rhodium-catalyzed asymmetric reductive Heck reactions designed to produce 3-substituted piperidines from pyridine precursors, ortho-substituted phenyl boronic acids, including 2-chlorophenyl boronic acid, exhibit poor reactivity. nih.govacs.org This diminished reactivity complicates the direct, enantioselective synthesis of the target molecule.

Furthermore, the creation of piperidines with multiple stereocenters is a persistent challenge, often necessitating lengthy reaction sequences or reliance on "chiral pool" starting materials. researchgate.net Traditional methods involving the stepwise construction of the piperidine ring can be inefficient and may require stoichiometric chiral building blocks or classical resolution to achieve stereochemical control. nih.gov

To overcome these obstacles, innovative solutions have been developed. One successful strategy involves a three-step sequence:

Partial reduction of a pyridine precursor. nih.govacs.org

Rhodium-catalyzed asymmetric carbometalation of the resulting dihydropyridine. nih.govacs.org

A final reduction step to yield the enantioenriched 3-arylpiperidine. nih.govacs.org

This approach circumvents the issue of poor reactivity in direct coupling and provides access to a wide array of enantioenriched 3-piperidines. nih.govacs.org Additionally, multi-enzymatic and chemo-enzymatic methods have emerged as powerful solutions, enabling the preparation of piperidines with multiple chiral centers in fewer steps and with high stereocontrol. researchgate.net

Chemoenzymatic and Chiral Auxiliary-Based Resolutions

Chemoenzymatic methods, particularly dynamic kinetic resolution (DKR), provide an elegant and highly efficient pathway to enantiomerically pure 3-arylpiperidines. acs.org DKR combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product. nih.gov

A notable industrial application of this strategy was developed for the synthesis of the poly(ADP-ribose)polymerase (PARP) inhibitor, niraparib, which features a chiral 3-arylpiperidine core. acs.org In this process, a racemic open-chain aldehyde precursor was treated with a transaminase enzyme (ATA-301), which selectively converted one enantiomer to the desired chiral amine intermediate. acs.org This enzymatic step proceeded with high efficiency and stereoselectivity, providing the product in 82% yield and greater than 99% enantiomeric excess (ee) on a 35-gram scale. acs.org

| Method | Enzyme/Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Chemoenzymatic DKR | Transaminase ATA-301 | Racemic aldehyde 95 | Chiral amine 96 | 82% | >99% |

This table summarizes the chemoenzymatic resolution for a key intermediate in the synthesis of Niraparib. acs.org

Chiral auxiliaries represent another cornerstone of asymmetric synthesis. wikipedia.org These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org Common examples include Evans oxazolidinones and camphorsultam. wikipedia.org In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of a precursor molecule to control the diastereoselectivity of cyclization or functionalization reactions, after which it is cleaved to reveal the enantioenriched piperidine product.

Stereocontrolled Functionalization of Piperidine Intermediates

Achieving stereocontrol during the functionalization of pre-existing piperidine rings is crucial for accessing complex and biologically active molecules. Direct C-H functionalization at the C3 position of the piperidine ring is challenging due to the deactivating inductive effect of the nitrogen atom. nih.govnsf.gov An effective indirect strategy has been developed that involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate. nih.govnsf.govnih.gov This is followed by a reductive, regio- and stereoselective opening of the cyclopropane (B1198618) ring to install a substituent at the C3 position with high stereocontrol. nih.govnsf.govnih.gov

Another powerful method for introducing vicinal (C2 and C3) functionality is the highly stereoselective carbolithiation of α-aryl piperidine enecarbamates. rsc.orgescholarship.org This reaction allows for the addition of an organolithium reagent across the double bond of the enecarbamate, creating a new stereocenter at the C3 position. The resulting lithiated carbanion intermediate at C2 can then be trapped with various electrophiles, establishing a second, contiguous stereocenter. rsc.orgescholarship.org This protocol forges two new carbon-carbon bonds in a single, highly diastereoselective step. escholarship.org

Biocatalysis also offers precise stereocontrol. As mentioned previously, highly enantioselective transamination can produce optically pure enamine or imine intermediates (>99% ee). researchgate.net These intermediates can then undergo a subsequent diastereoselective reduction, using either enzymatic imine reductases or catalytic hydrogenation, to furnish trisubstituted piperidines with excellent stereoisomeric purity (dr up to 98:2). researchgate.net

| Method | Key Intermediate | Transformation | Result |

| Indirect C-H Functionalization | N-Boc-tetrahydropyridine | Cyclopropanation & Reductive Ring Opening | 3-Substituted Piperidine |

| Carbolithiation | α-Aryl Piperidine Enecarbamate | Nucleophilic Addition & Electrophilic Trapping | 2,3-Disubstituted Piperidine |

| Chemo-enzymatic | Achiral Diketoester | Enantioselective Transamination & Diastereoselective Reduction | Trisubstituted Piperidine |

This table outlines key strategies for the stereocontrolled functionalization of piperidine intermediates. researchgate.netnih.govrsc.org

Derivatization Strategies for this compound and Analogues

The this compound scaffold serves as a versatile template for further chemical modification to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Regioselective Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a primary site for derivatization. The nitrogen atom is nucleophilic and can be readily functionalized through a variety of standard organic transformations, including N-alkylation, N-acylation, N-arylation, and reductive amination. The choice of substituent on the nitrogen is critical, as it not only influences the pharmacological properties of the final compound but also serves as a protecting group during synthesis. Protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are commonly employed. The nature of the nitrogen protecting group can also direct the site-selectivity of other reactions, such as catalyst-controlled C-H functionalization. nih.govnih.gov A more specialized functionalization involves the zinc(II)-mediated nucleophilic addition of the piperidine nitrogen to nitriles, leading to the formation of N-substituted amidine derivatives. rsc.org

Modifications on the Phenyl Ring and Piperidine Ring Carbons

Both the phenyl and piperidine rings of the core structure are amenable to further functionalization.

Phenyl Ring Modifications: The 2-chlorophenyl group can be modified using reactions typical for aromatic systems. The existing chloro-substituent and the piperidine moiety influence the regioselectivity of these transformations. Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) can introduce new substituents, while modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at positions activated by the chlorine atom or through C-H activation.

Piperidine Ring Carbon Modifications: As detailed in section 2.2.3, direct functionalization of the piperidine ring carbons is a sophisticated endeavor. Catalyst-controlled, site-selective C-H functionalization can introduce substituents at the C2 and C4 positions. nih.govnih.gov Lithiation of N-Boc piperidine at the α-position (C2/C6) followed by trapping with electrophiles is a well-established method for introducing a single substituent. escholarship.org Furthermore, the installation of an exocyclic methylene (B1212753) group (e.g., at C4) opens up possibilities for further derivatization through alkene chemistry, such as hydroboration-oxidation to install a hydroxymethyl group. acs.org

Formation of Complex Ring Systems Incorporating the this compound Moiety

The this compound scaffold can be incorporated into more complex, polycyclic architectures through various synthetic strategies. These advanced derivatizations can significantly alter the three-dimensional shape and properties of the molecule.

Spirocyclization: Asymmetric intramolecular aza-Michael cyclizations can be used to construct spirocyclic systems, where a new ring is attached at the C3 position of the piperidine, sharing that single carbon atom. whiterose.ac.uk This creates a rigid and structurally complex 3-spiropiperidine framework.

Fused Ring Systems: A multi-component aza-Prins cyclization strategy allows for the synthesis of piperidine-fused dihydroquinazolinones. researchgate.net In this approach, the piperidine ring is annulated to another heterocyclic system, resulting in a fused polycyclic structure.

Ring Expansion: The piperidine ring itself can be used as a template to build larger ring systems. Through carefully designed rearrangement reactions, the six-membered piperidine can undergo ring expansion to form seven-membered azepane or azepine derivatives with high stereoselectivity and regioselectivity. rsc.org

These strategies demonstrate the utility of the 3-arylpiperidine core as a building block for accessing novel and complex chemical matter.

Process Development and Optimization in Laboratory Scale Synthesis

The laboratory-scale synthesis of 3-aryl-piperidines, including this compound, is contingent on the careful optimization of reaction parameters. Researchers have explored various synthetic routes where the screening of catalysts, solvents, and temperature is crucial for success.

Reaction Condition Screening (e.g., Solvent Effects, Temperature, Catalysis)

The development of efficient synthetic protocols for 3-substituted piperidines heavily relies on the systematic screening of reaction conditions to identify optimal parameters. Key areas of investigation include the choice of catalyst, solvent system, base, and reaction temperature.

A prominent method for synthesizing chiral 3-aryl piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine with an arylboronic acid. acs.orgnih.gov The optimization of this reaction for a model system provides significant insights applicable to the synthesis of this compound. An extensive screening process demonstrated that the combination of a rhodium precursor, [Rh(cod)(OH)]2, and the ligand (S)-Segphos was critical for achieving high yield and enantioselectivity. acs.org Deviations, such as using other chiral ligands like (S)-BINAP or ferrocene-based ligands, resulted in lower yields and enantiomeric excess (ee). acs.org

The choice of base and the presence of water were also found to be essential. Aqueous cesium hydroxide (B78521) (aq. CsOH) proved superior to cesium carbonate (Cs2CO3), and the absence of water led to only trace amounts of the desired product. acs.org The reaction temperature was optimized to 70 °C, providing a balance between reaction rate and selectivity. acs.orgnih.gov

Solvent screening is another critical aspect. In the rhodium-catalyzed approach, a specific mixture of Tetrahydropyran (THP), Toluene, and water (1:1:1) was found to be optimal. nih.gov Other studies on piperidine synthesis have shown that solvents like glacial acetic acid are effective for catalytic hydrogenations using PtO2, while dichloromethane (B109758) or acetonitrile (B52724) have been explored in other contexts. asianpubs.orgrecercat.cat

Catalytic hydrogenation of the corresponding pyridine derivative, 2-chloro-3-phenylpyridine, represents a more direct route. The screening of catalysts such as platinum oxide (PtO2), palladium, rhodium, and ruthenium under varying hydrogen pressures (50 to 70 bar) and temperatures is a common practice. asianpubs.org For instance, the hydrogenation of 3-phenyl pyridine using PtO2 in glacial acetic acid at room temperature required a hydrogen pressure of 60 bar for 8 hours. asianpubs.org

Table 1: Optimization of Rh-Catalyzed Asymmetric Reductive Heck Reaction Conditions

| Entry | Deviation from Standard Conditions | Conversion (%) | ee (%) | Reference |

| 1 | None | 95 (81% isolated yield) | 96 | acs.org |

| 2 | L2 ((S)-BINAP) instead of L1 ((S)-Segphos) | 43 | 83 | acs.org |

| 3 | L3 instead of L1 | 50 | 92 | acs.org |

| 4 | L4 instead of L1 | 70 | 92 | acs.org |

| 5 | Cs2CO3 instead of aq. CsOH | 75 | 94 | acs.org |

| 6 | No aq. CsOH | 40 | 96 | acs.org |

| 7 | Cs2CO3 instead of aq. CsOH; no H2O | <5 | – | acs.org |

| 8 | No [Rh(cod)(OH)]2 | <5 | – | acs.org |

| 9 | No Ligand | <5 | – | acs.org |

Yield Enhancement and Purity Improvement Techniques

Enhancing the yield and purity of this compound is a direct outcome of the rigorous screening of reaction conditions. Once the optimal parameters are identified, these are employed to maximize the product outcome. For example, the optimized rhodium-catalyzed reaction conditions—[Rh(cod)(OH)]2 with (S)-Segphos ligand and aq. CsOH in a THP:Toluene:H2O solvent system at 70 °C—consistently provide high yields (e.g., 81% for a model substrate). acs.orgnih.gov

In catalytic hydrogenation processes, yield enhancement is often achieved by adjusting the catalyst loading, hydrogen pressure, and reaction time. The use of 5 mol% of PtO2 catalyst under 50-70 bar of hydrogen pressure has been reported to effectively reduce substituted pyridines. asianpubs.org

Purity improvement is typically addressed post-reaction through standard laboratory techniques. The most common methods reported in the synthesis of related piperidine derivatives are column chromatography and recrystallization. asianpubs.org Column chromatography using silica (B1680970) gel is effective for separating the desired product from unreacted starting materials and reaction byproducts. asianpubs.org Subsequent recrystallization from a suitable solvent, such as methanol (B129727) or ethanol/ether, can further enhance purity, often leading to the isolation of the product as a crystalline solid. organic-chemistry.orgprepchem.com For basic compounds like piperidines, purification may also involve conversion to a hydrochloride salt, which often improves crystallinity, followed by recrystallization. prepchem.com

Scalability Considerations for Research Applications

While many synthetic methods are developed on a milligram scale, their utility for research applications often depends on their scalability to produce gram-scale quantities. Key considerations for scalability include the cost and availability of reagents and catalysts, the safety and practicality of the reaction conditions (e.g., avoiding cryogenic temperatures or extremely high pressures), and the ease of product isolation and purification.

The rhodium-catalyzed asymmetric synthesis of 3-aryl piperidines has been successfully scaled up for research purposes. A reaction performed on a 5 mmol scale produced 1.10 grams of the desired tetrahydropyridine (B1245486) intermediate with no loss in yield (81%) or enantioselectivity (96% ee). acs.org This demonstrates the robustness and scalability of the method for generating substantial quantities of material for further studies.

Methods employing catalytic hydrogenation are also generally considered scalable. asianpubs.org However, the requirement for high-pressure hydrogenation equipment may be a limiting factor in some research laboratories. The use of expensive catalysts like platinum or rhodium can also be a concern for large-scale synthesis, although their high efficiency (low catalyst loading) can mitigate this issue. acs.orgasianpubs.org

For industrial production, factors such as the cost of the catalyst and the harshness of reaction conditions are critical. google.com Therefore, research often aims to develop methods that use cheaper, more abundant metal catalysts or even metal-free systems, and operate under milder conditions. mdpi.com The ease of purification is also a major factor; processes that yield crystalline products amenable to purification by recrystallization are generally preferred over those that require laborious chromatographic separation, especially at a larger scale. organic-chemistry.orggoogle.com

Reaction Mechanisms and Kinetic Investigations

Mechanistic Pathways of Piperidine (B6355638) Ring Formation Reactions

The construction of the piperidine ring can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. Key routes include intramolecular cyclization, hydrogenation of pyridine (B92270) precursors, and multi-component reactions. For 3-substituted piperidines, such as 3-(2-Chlorophenyl)piperidine, a common approach involves the modification of a pre-formed piperidine ring or the cyclization of a suitably substituted linear precursor.

One prominent method for synthesizing 3-substituted piperidines is through the catalytic hydrogenation of corresponding pyridine derivatives. mdpi.comresearchgate.net This process typically involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. mdpi.comresearchgate.net Another significant pathway is the intramolecular cyclization of amino-aldehydes or related substrates. nih.gov These reactions often proceed through nucleophilic attack of the nitrogen atom onto an electrophilic carbon center within the same molecule, leading to the formation of the six-membered ring.

Nucleophilic Addition and Elimination Processes

Nucleophilic addition is a fundamental step in many piperidine ring-forming reactions. numberanalytics.com For instance, in the synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters, the reaction is initiated by the nucleophilic attack of the aniline (B41778) on the aldehyde. nih.gov This is often followed by a series of condensation and cyclization steps.

Aza-Michael additions, a type of nucleophilic conjugate addition, are also widely employed in piperidine synthesis. ntu.edu.sg In these reactions, a nitrogen nucleophile adds to an electron-deficient alkene. The process can be either intermolecular or intramolecular. Intramolecular aza-Michael reactions are particularly useful for constructing the piperidine ring, where the nitrogen atom and the Michael acceptor are part of the same molecule. ntu.edu.sg

Elimination reactions are also crucial, often occurring after a nucleophilic addition to form a stable product. For example, in the Knoevenagel condensation catalyzed by piperidine, the reaction involves the formation of a carbinolamine intermediate, which then undergoes elimination of a hydroxide (B78521) ion to form an iminium ion. acs.orgresearchgate.net The final step often involves the elimination of the catalyst to regenerate it for the next catalytic cycle. acs.orgresearchgate.net

Intermediates (e.g., Iminium Ions, Tetrahedral Intermediates) Characterization

The formation of the piperidine ring often proceeds through various transient species. The characterization of these intermediates is key to understanding the reaction mechanism.

Iminium Ions: Iminium ions are key reactive intermediates in many piperidine synthesis pathways. acs.orgresearchgate.netnih.gov They are formed, for example, during the piperidine-catalyzed Knoevenagel condensation, where a carbinolamine intermediate eliminates a hydroxide ion. acs.orgresearchgate.net In other syntheses, iminium ions are generated under acidic conditions from imines, which then undergo intramolecular cyclization to form the piperidine ring. mdpi.com The electrophilic nature of the iminium ion makes it susceptible to nucleophilic attack, a crucial step in ring formation. numberanalytics.com

Enamines: Enamines can also act as key intermediates. In some metabolic pathways of piperidine derivatives, an iminium ion can exist in equilibrium with its corresponding enamine free base. nih.gov This enamine can then be a precursor to further oxidation products. nih.gov

Table 1: Key Intermediates in Piperidine Synthesis

| Intermediate | Role in Synthesis | Example Reaction |

| Iminium Ion | Electrophilic species susceptible to nucleophilic attack, facilitating ring closure. acs.orgresearchgate.netnih.govmdpi.com | Knoevenagel condensation, intramolecular Mannich reaction. acs.orgresearchgate.netmdpi.com |

| Tetrahedral Intermediate | Formed during nucleophilic addition to carbonyls or imines; its breakdown can be rate-limiting. numberanalytics.commaxapress.com | Reaction of isatins with piperidine. maxapress.com |

| Enamine | Can be in equilibrium with an iminium ion and act as a precursor for further reactions. nih.gov | Metabolic oxidation of piperidine derivatives. nih.gov |

Role of Catalysis in Reaction Progression

Catalysis plays a pivotal role in the synthesis of piperidines, enabling reactions to proceed under milder conditions and with greater efficiency and selectivity.

Acid/Base Catalysis: Both acids and bases are commonly used to catalyze piperidine synthesis. For instance, tartaric acid has been used as a catalyst for the one-pot synthesis of highly substituted piperidines. nih.gov Piperidine itself can act as a base catalyst in Knoevenagel condensations. acs.orgresearchgate.net

Metal Catalysis: Transition metal catalysts are widely employed in various piperidine syntheses. nih.gov

Palladium: Palladium catalysts are used in the hydrogenation of pyridine derivatives and in oxidative amination of alkenes to form piperidines. nih.gov

Rhodium: Rhodium catalysts have been utilized for the asymmetric carbometalation of dihydropyridines, providing a route to enantioenriched 3-substituted piperidines. acs.orgnih.govsnnu.edu.cn

Copper: Copper complexes can catalyze intramolecular C-H amination to form piperidines. nih.gov

Cobalt: Cobalt porphyrin complexes have been shown to catalyze the formation of piperidine rings from linear aldehydes via radical cyclization. nih.govscispace.com

Iridium: Iridium complexes are effective for the "hydrogen borrowing" annulation method to produce substituted piperidines. nih.gov

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insights into reaction rates and mechanisms, helping to identify rate-limiting steps and optimize reaction conditions.

Determination of Rate-Limiting Steps

Identifying the rate-determining step (RDS) is a central goal of kinetic analysis.

In the piperidine-catalyzed Knoevenagel condensation, theoretical calculations suggest that the formation of the iminium ion through the elimination of a hydroxide ion from the carbinolamine intermediate is the rate-limiting step. acs.orgresearchgate.net

For the reaction of isatin (B1672199) derivatives with piperidine, kinetic data indicates that the breakdown of the tetrahedral intermediate, involving a water-catalyzed expulsion of the amine, is the rate-limiting step. maxapress.com

In the synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters, kinetic results have shown that the first step of the reaction mechanism is rate-determining. nih.gov

Thermodynamic and Activation Parameters Analysis

The analysis of thermodynamic and activation parameters provides deeper understanding of the energy profile of a reaction.

Activation Energy (Ea): In a study comparing the catalytic activity of piperidine and pyrrolidine (B122466), the activation energy for the reaction catalyzed by piperidine was found to be higher than that for pyrrolidine. researchgate.net

Enthalpy of Activation (ΔH‡): For the reaction of isatin derivatives with piperidine, the enthalpy of activation was observed to vary with the electronic nature of substituents on the isatin ring. maxapress.com

Entropy of Activation (ΔS‡): Negative values for the entropy of activation in the reaction of isatin derivatives with piperidine suggest a more ordered transition state compared to the reactants, likely due to solvation and the formation of internal hydrogen bonds in the tetrahedral intermediate. maxapress.com

Gibbs Free Energy of Activation (ΔG‡): The Gibbs free energy of activation for the piperidine-catalyzed Knoevenagel condensation has been calculated theoretically and found to be in good agreement with experimental values. acs.orgresearchgate.net For the reaction of isatin derivatives, a constant ΔG‡ value across different substituents suggested a unified reaction mechanism. maxapress.com

Table 2: Thermodynamic and Activation Parameters for a Piperidine-Catalyzed Reaction

| Parameter | Value | Interpretation |

| Activation Energy (Ea) | Varies with catalyst | Higher for piperidine vs. pyrrolidine in a specific reaction. researchgate.net |

| Enthalpy of Activation (ΔH‡) | Varies with substituents | Reflects the energy barrier of the reaction. maxapress.com |

| Entropy of Activation (ΔS‡) | Typically negative | Indicates a more ordered transition state. maxapress.com |

| Gibbs Free Energy of Activation (ΔG‡) | ~20-22 kcal/mol | Determines the overall reaction rate. acs.orgresearchgate.netmaxapress.com |

Stereochemical and Regiochemical Control Mechanisms

The stereochemical and regiochemical outcomes of reactions involving the this compound scaffold are governed by a complex interplay of catalyst control, substrate structure, and conformational dynamics. Understanding these mechanisms is crucial for the rational design and synthesis of specific stereoisomers.

The synthesis of enantiomerically enriched 3-substituted piperidines, including those with a 2-chlorophenyl substituent, represents a significant challenge in synthetic chemistry. snnu.edu.cnnih.gov Several advanced catalytic strategies have been developed to control the stereochemistry at the C-3 position.

A highly effective method involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov This approach utilizes arylboronic acids and a protected dihydropyridine (B1217469) derivative to construct the chiral piperidine core. The key to the enantioselectivity is the use of a chiral phosphine (B1218219) ligand in conjunction with a rhodium catalyst. For example, the reaction of phenyl pyridine-1(2H)-carboxylate with various arylboronic acids, catalyzed by a rhodium complex with a chiral ligand like (S)-Segphos, yields 3-substituted tetrahydropyridines with high enantiomeric excess (ee). organic-chemistry.orgacs.org Subsequent reduction provides the corresponding enantioenriched 3-arylpiperidines. snnu.edu.cnorganic-chemistry.org The reaction proceeds through a proposed mechanism involving the coordination of the rhodium catalyst to the dihydropyridine, followed by transmetalation with the boronic acid, carbometalation, and finally, regioselective protodemetalation to yield the 3-substituted product. snnu.edu.cn

| Arylboronic Acid | Ligand | Yield (%) | ee (%) | Reference |

| Phenylboronic acid | (S)-Segphos | 81 | 96 | acs.org |

| 4-Methoxyphenylboronic acid | (S)-Segphos | 85 | 96 | snnu.edu.cn |

| 3-Chlorophenylboronic acid | (S)-Segphos | 78 | 97 | snnu.edu.cn |

| 2-Chlorophenylboronic acid | (S)-Segphos | 75 | 95 | snnu.edu.cn |

| 2-Naphthylboronic acid | (S)-Segphos | 88 | 97 | snnu.edu.cn |

Other stereoselective methods have also been reported. A diastereoselective synthesis of 2,3,6-trisubstituted piperidines was achieved through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov In this pathway, relative stereocontrol between the C-2 and C-3 positions was directed by either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov

Furthermore, enantioselective synthesis of 2- and 3-substituted piperidines can be accomplished via a bromoaminocyclization of olefinic amides catalyzed by amino-thiocarbamates. rsc.org The resulting enantioenriched 2-substituted 3-bromopiperidines can then be rearranged to form 3-substituted piperidines using a silver salt. rsc.org In the context of more complex systems, a cooperative copper/palladium-catalyzed asymmetric cascade allylic alkylation/aza-Prins cyclization has been used to assemble chiral spiroindolylpiperidine structures with high diastereoselectivity and enantioselectivity. chinesechemsoc.org

The reactivity of the piperidine ring and the stereochemical outcome of its reactions are profoundly influenced by its conformational preferences. The piperidine ring typically adopts a chair conformation to minimize torsional strain. asianpubs.org However, the presence of substituents, such as the 2-chlorophenyl group at the C-3 position, introduces steric and electronic effects that modulate this conformation and, consequently, the molecule's reactivity.

In other contexts, the orientation of the C-3 aryl group is critical. Studies on the intramolecular amination of sp³ C-H bonds to form 2-arylpiperidines have proposed that pseudoallylic strain between the aryl group and a substituent on the piperidine nitrogen can dictate the stereochemical outcome. nih.gov This strain rationalizes the greater stability of the isomer where the aryl ring is in an axial position, which in turn controls the observed stereoselectivity under thermodynamic control. nih.gov Similarly, computational studies using density functional theory on N-acylpiperidines have shown a preference for an axial substituent at the C-2 position, a phenomenon also attributed to the minimization of pseudoallylic strain arising from the partial double-bond character of the amide C-N bond. acs.org

X-ray crystallography of a 3-amido-3-phenyl-piperidine derivative revealed that the amide and phenyl substituents at the C-3 position adopted axial and equatorial orientations, respectively. nih.gov This conformation was attributed to the steric hindrance from two ortho groups on the benzamide (B126) moiety, which forces the carbonyl group into a highly twisted orientation. nih.gov This demonstrates how substituents can enforce specific, sometimes non-intuitive, conformations that directly impact the molecule's three-dimensional structure and potential interactions. The interplay between the N-substituent and substituents at C-2 and C-3 can leverage allylic strain to direct different stereoisomers into distinct conformer populations, thereby controlling reactivity and selectivity. researchgate.net

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Structure-Activity Relationships within 3-(2-Chlorophenyl)piperidine Series

The pharmacological activity of compounds in the this compound series is intricately linked to the interplay of its structural features. The spatial arrangement of the 2-chlorophenyl and piperidine (B6355638) moieties, along with the potential for substitutions at various positions, dictates the molecule's ability to bind to its biological target and elicit a response.

Role of Piperidine Ring Conformation and Stereochemistry

Effects of Nitrogen and Carbon Atom Substitutions

Modifications to the piperidine ring, either at the nitrogen atom or the carbon atoms, provide a powerful tool for fine-tuning the pharmacological properties of this compound analogs.

Nitrogen Atom Substitutions: The nitrogen atom of the piperidine ring is a key site for modification. N-alkylation or N-acylation can significantly alter a compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for target interaction and pharmacokinetic properties. The nature of the substituent on the nitrogen can influence potency, selectivity, and even the mode of action (e.g., agonist versus antagonist). For instance, in a series of N-substituted piperidine analogs, the introduction of different groups on the nitrogen atom led to a range of biological activities, including anti-Alzheimer and anticonvulsant effects ajchem-a.com.

Carbon Atom Substitutions: Substitution at the carbon atoms of the piperidine ring can introduce additional points of interaction with the target, modulate the molecule's conformation, and alter its physicochemical properties. For example, the synthesis of polysubstituted piperidine analogs has been a strategy to explore new chemical space and develop compounds with diverse biological activities ajchem-a.commdpi.com.

The following table summarizes the general effects of substitutions on the 3-arylpiperidine scaffold based on broader findings in the literature:

| Substitution Position | Type of Substituent | General Effect on Activity |

| Piperidine Nitrogen | Alkyl, Aryl, Acyl groups | Modulates basicity, lipophilicity, and target affinity/selectivity. |

| Piperidine Carbons | Various functional groups | Can introduce new binding interactions and alter conformation. |

| Phenyl Ring | Electron-withdrawing/donating groups | Influences electronic properties and potential for pi-pi interactions. |

Design Principles for Modulating Pharmacological Target Interactions

The rational design of novel this compound analogs with improved pharmacological profiles relies on a deep understanding of the SAR principles discussed above. Medicinal chemists employ various strategies to modulate the interactions of these compounds with their biological targets.

Exploration of Lipophilicity and Electronic Property Modulation

Lipophilicity and electronic properties are fundamental physicochemical parameters that govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity for the target.

Electronic Properties: The electronic nature of substituents on the aromatic ring can significantly influence ligand-receptor interactions. Electron-withdrawing groups, such as the chloro group in this compound, can affect the acidity of nearby protons and the charge distribution of the aromatic system. Systematically varying the electronic properties of the phenyl ring by introducing different substituents can help to probe the electronic requirements of the binding site and optimize interactions such as hydrogen bonds and pi-stacking.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the essential pharmacophoric features required for biological activity. For the this compound series, scaffold hopping could involve replacing the piperidine ring with other heterocyclic systems or modifying the 3-arylpiperidine core to explore new chemical space, improve properties, and potentially discover novel intellectual property rsc.orguniroma1.itdundee.ac.ukresearchgate.netnih.gov. This approach can lead to compounds with improved metabolic stability or different selectivity profiles.

Bioisosteric Replacement: Bioisosterism is the replacement of a functional group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This is a widely used strategy in drug design to address issues such as metabolism, toxicity, or to fine-tune potency and selectivity. In the context of this compound, bioisosteric replacements could be applied to:

The 2-Chlorophenyl Ring: Replacing the 2-chlorophenyl group with other aromatic or heteroaromatic rings can modulate electronic and steric properties while maintaining the necessary hydrophobic interactions. For example, a phenyl ring could be replaced by a pyridyl or thiophene ring researchgate.netnih.govcambridgemedchemconsulting.comprinceton.edunih.gov.

The Piperidine Ring: The piperidine ring itself can be replaced with other saturated heterocycles to alter basicity, lipophilicity, and conformational flexibility.

The Chloro Substituent: The chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or other small, electron-withdrawing groups to fine-tune electronic properties and binding interactions.

The following table provides examples of potential bioisosteric replacements for different parts of the this compound molecule:

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| 2-Chlorophenyl | 2-Fluorophenyl, 2-Bromophenyl, Pyridyl, Thienyl | Modulate electronics, size, and metabolic stability. |

| Piperidine | Pyrrolidine (B122466), Azetidine, Morpholine | Alter basicity, lipophilicity, and conformational properties. |

| Chloro group | F, Br, CN, CF3 | Fine-tune electronic effects and binding interactions. |

By systematically applying these design principles, medicinal chemists can navigate the complex SAR landscape of the this compound series to develop novel compounds with optimized pharmacological profiles for various therapeutic applications.

Design of Analogue Libraries for SAR Expansionclinmedkaz.org

The systematic exploration of the chemical space surrounding a lead compound, such as this compound, is crucial for elucidating its structure-activity relationship (SAR) and optimizing its pharmacological profile. The design and synthesis of analogue libraries represent a cornerstone of this process, allowing for the methodical investigation of how modifications to different parts of the molecule influence its biological activity. While the specific biological targets of this compound are not extensively defined in publicly available research, the design of analogue libraries can be approached by considering common targets for the broader class of phenylpiperidine derivatives, such as monoamine transporters and ion channels.

The design of these libraries generally focuses on three key areas of the this compound scaffold: the piperidine ring, the phenyl ring, and the linkage between them. A well-designed library will introduce diversity at these positions to probe the steric, electronic, and conformational requirements for optimal target interaction.

Systematic Modification of the Piperidine Ring:

N-Substitution: The nitrogen atom of the piperidine ring is a common site for introducing a variety of substituents to probe for additional binding interactions or to modulate the compound's physicochemical properties.

Ring Conformation: Introducing substituents on the carbon atoms of the piperidine ring can influence its conformational preference (e.g., chair, boat, or twist-boat), which can be critical for proper orientation within a receptor's binding pocket.

Ring Size: Expansion or contraction of the piperidine ring to other heterocyclic systems (e.g., pyrrolidine or azepane) can provide insights into the spatial tolerance of the binding site.

Exploration of the Phenyl Ring Substituents:

The 2-chloro substituent on the phenyl ring is a critical feature of the lead compound. An analogue library would systematically explore the impact of modifying this substitution pattern to understand the electronic and steric requirements for activity. This can be achieved through:

Positional Isomers: Moving the chloro substituent to the meta (3-) and para (4-) positions of the phenyl ring can reveal the preferred location for this group.

Halogen Substitution: Replacing the chloro group with other halogens (e.g., fluorine, bromine, iodine) can fine-tune the electronic and lipophilic properties of the molecule.

Bioisosteric Replacement: Substituting the chloro group with other bioisosteres (e.g., methyl, trifluoromethyl, cyano) can probe the nature of the interaction (e.g., steric, electronic, hydrogen bonding).

Linkage and Stereochemical Analysis:

The direct attachment of the phenyl ring to the 3-position of the piperidine is another key structural feature. Analogue design can explore:

Linker Insertion: Introducing short linkers (e.g., methylene (B1212753), ethylene, carbonyl) between the two rings can alter the relative orientation and distance between them.

Stereochemistry: The carbon at the 3-position of the piperidine is a chiral center. The synthesis and evaluation of individual enantiomers ((R)- and (S)-3-(2-Chlorophenyl)piperidine) is essential, as biological targets are often stereoselective.

The data generated from screening these analogue libraries against relevant biological targets would then be used to build a comprehensive SAR model. This model would guide the design of subsequent, more focused libraries to further refine the pharmacological properties of the lead compound.

Interactive Data Tables

The following tables represent hypothetical analogue libraries designed to expand the SAR of this compound, with potential activity data for illustrative purposes.

Table 1: N-Substituent Analogue Library

| Compound ID | R-Group (on Piperidine N) | Hypothetical Activity (IC50, nM) |

| 1a | H | 150 |

| 1b | Methyl | 75 |

| 1c | Ethyl | 120 |

| 1d | Propyl | 200 |

| 1e | Benzyl | 50 |

Table 2: Phenyl Ring Substituent Analogue Library

| Compound ID | Phenyl Ring Substitution | Hypothetical Activity (IC50, nM) |

| 2a | 2-Chloro (Lead) | 150 |

| 2b | 3-Chloro | 250 |

| 2c | 4-Chloro | 180 |

| 2d | 2-Fluoro | 130 |

| 2e | 2-Bromo | 190 |

| 2f | 2-Methyl | 300 |

| 2g | 2-Trifluoromethyl | 90 |

Table 3: Stereoisomer and Linker Analogue Library

| Compound ID | Stereochemistry/Linker | Hypothetical Activity (IC50, nM) |

| 3a | (±)-3-(2-Chlorophenyl)piperidine | 150 |

| 3b | (R)-3-(2-Chlorophenyl)piperidine | 80 |

| 3c | (S)-3-(2-Chlorophenyl)piperidine | 320 |

| 3d | 3-(2-Chlorobenzyl)piperidine | 450 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of 3-(2-Chlorophenyl)piperidine

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. Such studies provide insights into electronic structure, conformational preferences, and chemical reactivity.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This method is instrumental in drug discovery for predicting binding modes and estimating binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. In the context of this compound and its derivatives, QSAR studies aim to elucidate the structural requirements for their biological effects.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound and its analogs involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Statistical methods are then employed to build a mathematical model that correlates these descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and machine learning methods like Artificial Neural Networks (ANN). nih.gov The goal is to create a model that is not only statistically robust but also has good predictive power for new, untested compounds.

The robustness and predictive ability of the developed QSAR models are rigorously evaluated through internal and external validation techniques. Internal validation often involves cross-validation procedures like the leave-one-out (LOO) method, while external validation is performed using a separate test set of compounds that were not used in the model development. A predictive 3D-QSAR model, for instance, was developed for a series of 4-phenylpiperidine derivatives as µ-opioid agonists using comparative molecular field analysis (CoMFA), which provided insights into the interaction with the receptor. semanticscholar.org

Table 1: Hypothetical Data for a QSAR Study of 3-(Aryl)piperidine Derivatives This table is for illustrative purposes to demonstrate the components of a QSAR study and does not represent real experimental data for the listed compounds.

| Compound | Biological Activity (IC₅₀, µM) | Log(1/IC₅₀) | Molecular Weight | LogP | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 3-(Phenyl)piperidine | 5.2 | 5.28 | 161.25 | 2.3 | 12.03 |

| This compound | 1.8 | 5.74 | 195.69 | 2.9 | 12.03 |

| 3-(3-Chlorophenyl)piperidine | 2.5 | 5.60 | 195.69 | 2.9 | 12.03 |

| 3-(4-Chlorophenyl)piperidine | 3.1 | 5.51 | 195.69 | 2.9 | 12.03 |

| 3-(2-Methylphenyl)piperidine | 4.5 | 5.35 | 175.28 | 2.7 | 12.03 |

Identification of Key Structural Descriptors Influencing Activity

A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide valuable insights into the mechanism of action and guide the design of more potent molecules. For arylpiperidine derivatives, several types of descriptors have been found to be important.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as charge distribution and dipole moment. The presence of the chlorine atom on the phenyl ring of this compound, for example, introduces a significant electronic effect. Its electronegativity and position can influence interactions with the biological target. In a QSAR study of piperine analogs, the partial negative surface area of the compounds was a key descriptor. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. The substitution pattern on the phenyl ring can affect how the molecule fits into a binding pocket. For instance, the position of the chloro-substituent (ortho, meta, or para) can drastically alter the molecule's conformation and its interaction with a receptor. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that specifically evaluates the steric and electrostatic fields of molecules. nih.govmdpi.com

For a hypothetical QSAR model for this compound and its analogs, a simplified equation might look like:

Log(1/IC₅₀) = a(LogP) + b(Dipole Moment) - c*(Molecular Volume) + d

In this equation, the coefficients (a, b, c) would indicate the relative importance of lipophilicity, polarity, and steric bulk, respectively, in determining the biological activity. A positive coefficient suggests that an increase in the descriptor's value leads to an increase in activity, while a negative coefficient indicates the opposite. The constant 'd' is the intercept of the regression equation. Such models, once validated, can be powerful tools for the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Pharmacological Target Interactions and Preclinical Biological Evaluation Excluding Clinical Data

In Vitro Assessment of Receptor Binding and Affinity

In vitro binding assays are fundamental in characterizing the pharmacological profile of a compound, providing quantitative measures of its affinity for specific receptors and transporters.

Research into phenylpiperidine and related chemical structures has highlighted their potential to interact with multiple central nervous system (CNS) targets. The piperidine (B6355638) moiety, in particular, has been identified as a key structural feature for affinity at sigma receptors (σR). nih.govacs.org Studies on various substituted piperidine derivatives have consistently shown significant binding to both σ₁ and σ₂ receptor subtypes. unict.itnih.gov The basic nitrogen atom within the piperidine ring is crucial for this interaction, often forming key ionic or hydrogen bonds within the receptor's binding site. nih.gov While direct binding data for 3-(2-Chlorophenyl)piperidine is not extensively detailed, the broader class of compounds suggests a high likelihood of interaction with sigma receptors.

The interaction of piperidine-based ligands with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—is also a significant area of investigation. These transporters are critical for regulating neurotransmitter levels in the synapse. nih.gov Various 4-benzylpiperidine (B145979) derivatives have been shown to inhibit these transporters, with substitutions on the aromatic ring and the piperidine scaffold dictating potency and selectivity. biomolther.orgkoreascience.kr However, specific affinity values (Kᵢ) or inhibition concentrations (IC₅₀) for the unsubstituted this compound at DAT, NET, and SERT are not prominently available in the reviewed literature, which tends to focus on more complex analogues. nih.govnih.govnih.gov

Table 1: Summary of CNS Receptor Interactions for Piperidine Scaffolds

While the piperidine scaffold is present in various enzyme inhibitors, there is a lack of specific published data characterizing this compound as an inhibitor of glycosidases, cathepsin K, or ribonucleotide reductases. Research in these areas typically involves piperidine rings with more complex substitutions that are specifically designed to interact with the enzyme's active site. For instance, chemo-enzymatic methods have been used to synthesize stereo-enriched piperidines for use as pharmaceutical intermediates, but this does not characterize the parent compound as an enzyme inhibitor itself. acs.org

There is currently no specific information available in the reviewed scientific literature regarding the modulation of glycoprotein (B1211001) processing or inflammasome inhibition pathways by this compound.

In Vitro Cellular Assays for Functional Activity

Functional assays in cellular models are crucial for moving beyond simple binding affinity to understand a compound's actual biological effect at the cellular level.

The cytomodulatory and potential anticancer effects of various piperidine derivatives have been a subject of scientific inquiry. However, specific studies detailing the screening of this compound for cytomodulatory effects in cancer or other research cell lines are not readily found in the literature. Research in this domain often involves more complex derivatives, such as those designed to inhibit specific targets like urease or those synthesized as part of larger libraries for broad screening. researchgate.netnih.gov

Direct investigation into the specific intracellular signaling pathways modulated by this compound has not been detailed in the available preclinical studies. While protein-transduction technologies exist to modulate intracellular signaling, and the pharmacological properties of piperidine derivatives can be influenced by their stereochemistry, specific data linking this compound to the modulation of particular signaling cascades is absent. nih.govscilit.com Studies on related compounds, such as certain pyrrolidine-dione derivatives, have explored interactions with ion channels, but these findings cannot be directly extrapolated to this compound due to significant structural differences. nih.govmdpi.com

In Vivo Preclinical Animal Model Studies

Evaluation in Animal Models of Neurological Processes (e.g., Neurochemical Interactions)

The neurochemical and behavioral effects of compounds structurally related to this compound have been investigated in various rodent models to elucidate their potential mechanisms of action within the central nervous system. A key area of investigation has been their anticonvulsant and antinociceptive properties, which suggest interactions with fundamental neurological pathways.

In a study involving a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, significant anticonvulsant activity was observed in mice. nih.gov The most potent compound in this series demonstrated robust protection in the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests. nih.gov These models are well-established for evaluating a compound's ability to prevent the spread of seizures, indicating a potential stabilizing effect on neuronal membranes. The probable mechanism of action for the observed anticonvulsant effects was suggested to be the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov By interacting with these channels, such compounds can reduce neuronal excitability, a key factor in seizure generation.

Further investigation into the neurological profile of these derivatives was conducted using the formalin test in mice, a model that assesses both acute and tonic pain. nih.gov The analgesic activity observed, particularly in the second phase of the test, points towards an ability to inhibit the development of central sensitization to pain. nih.gov This suggests that the compound may interfere with the neurochemical cascades that lead to heightened pain states, a process often involving glutamate (B1630785) and substance P neurotransmission. This antinociceptive effect, coupled with anticonvulsant properties, indicates a broad-acting profile on neurological processes related to neuronal hyperexcitability.

Table 1: Anticonvulsant Activity of a 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivative in Mouse Models

| Animal Model | Test | Observed Effect | Suggested Mechanism of Action |

|---|---|---|---|

| Mouse | Maximal Electroshock (MES) Seizure Test | Significant anticonvulsant protection. | Interaction with voltage-sensitive sodium channels. |

| Mouse | 6 Hz (32 mA) Psychomotor Seizure Test | Potent anticonvulsant activity. | Interaction with L-type calcium channels. |

| Mouse | Formalin Test (Tonic Pain Model) | Significant analgesic activity in the late phase. | Inhibition of central sensitization of pain. |

Investigation of Potential Biological Activities in Specific Disease Models

The potential for piperidine derivatives to influence bone metabolism has been explored in preclinical models of osteoporosis. In a study utilizing an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis, a series of novel piperidine-3-carboxamide derivatives were evaluated for their anti-osteoporotic effects. nih.gov The in vivo experiments demonstrated that administration of these compounds led to an increase in the bone mineral density of the OVX-induced osteoporosis mice. nih.gov This finding suggests that the piperidine scaffold can be a key structural element in the development of agents that mitigate bone loss. The mechanism underlying this effect was linked to the inhibition of cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a crucial role in the degradation of bone matrix proteins. nih.gov By inhibiting this enzyme, the piperidine derivatives effectively reduce bone resorption.

The piperidine scaffold is a feature of interest in the search for new anti-tuberculosis agents. Research into piperidinol analogs, which include a chlorophenyl moiety, has shown promising initial results. In one study, a library of piperidinol derivatives was synthesized and evaluated for activity against Mycobacterium tuberculosis. nih.gov Several compounds, including those with a 4-chloro-3-(trifluoromethyl)phenyl substituent on the piperidine ring, demonstrated good anti-tuberculosis activity in vitro, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov

However, the translation of this in vitro potency to in vivo efficacy has faced challenges. When the most promising compounds from this series were advanced to in vivo testing in a mouse model of tuberculosis, significant side effects were observed. nih.govnih.gov These adverse effects precluded further development of these specific analogs, and were thought to be potentially linked to the secondary pharmacology associated with the aryl piperidinol core. nih.govnih.gov This highlights a critical aspect of drug development where in vitro activity does not always predict a favorable in vivo profile.

The anti-inflammatory potential of compounds related to this compound has been suggested through their activity in animal models of pain and inflammation. As previously mentioned in the context of neurological processes, the analgesic effects of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives in the formalin test are particularly informative. nih.gov The formalin test induces a biphasic pain response: an initial acute phase related to direct chemical irritation, followed by a second, tonic phase that is driven by inflammatory processes and central sensitization. nih.gov The significant activity of these compounds in the second phase of the formalin test is indicative of an anti-inflammatory profile. nih.gov This suggests an ability to interfere with the release or action of inflammatory mediators that contribute to tonic pain.

Table 2: Preclinical Biological Activity of this compound Derivatives in Disease Models

| Disease Model | Animal Model | Derivative Class | Key In Vivo Finding | Postulated Mechanism |

|---|---|---|---|---|

| Osteoporosis | Ovariectomized (OVX) Mouse | Piperidine-3-carboxamides | Increased bone mineral density. nih.gov | Inhibition of cathepsin K. nih.gov |

| Tuberculosis | Mouse | Piperidinol analogs | Good in vitro activity, but significant in vivo side effects observed. nih.govnih.gov | Secondary pharmacology of the aryl piperidinol core. nih.govnih.gov |

| Inflammation/Tonic Pain | Mouse | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Analgesic activity in the late phase of the formalin test. nih.gov | Inhibition of inflammatory mediators and central sensitization. nih.gov |

Advanced Analytical Techniques in Chemical Research of 3 2 Chlorophenyl Piperidine

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopy provides profound insights into the molecular architecture and behavior of 3-(2-Chlorophenyl)piperidine at the atomic and molecular levels.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

Structural Assignments:

¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons. The aromatic protons on the 2-chlorophenyl ring typically appear as a complex multiplet in the downfield region (approx. 7.0-7.5 ppm). The protons on the piperidine (B6355638) ring resonate in the upfield region (approx. 1.5-3.5 ppm). The proton at the chiral center (C3), being adjacent to the aromatic ring, would show a distinct chemical shift. Spin-spin coupling patterns (splitting of signals) reveal the connectivity between adjacent protons, confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The six carbons of the chlorophenyl ring and the five carbons of the piperidine ring can be assigned based on their chemical shifts, with aromatic carbons appearing further downfield than the aliphatic piperidine carbons.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) are used to establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These 2D methods are crucial for definitive assignments of all proton and carbon signals, especially for the complex piperidine ring system. nih.gov

Dynamic Studies: The piperidine ring exists predominantly in a chair conformation. acs.orgnih.gov At room temperature, this ring undergoes rapid inversion between two chair conformers. Temperature-dependent NMR studies can be employed to investigate these dynamics. rsc.org As the temperature is lowered, the rate of ring inversion slows down, which can lead to the broadening and eventual splitting of NMR signals into two distinct sets, one for each conformer. From the coalescence temperature (the temperature at which two exchanging signals merge), the activation energy barrier (ΔG‡) for the ring inversion can be calculated, providing quantitative data on the conformational flexibility of the molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on piperidine and substituted benzene (B151609) derivatives. Actual values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | ¹H | 7.0 - 7.5 | Complex multiplet pattern due to ortho-, meta-, and para- coupling. |

| Piperidine N-H | ¹H | 1.5 - 2.5 (broad) | Shift and appearance are solvent and concentration dependent. |

| Piperidine C3-H | ¹H | ~3.0 - 3.5 | Methine proton, shifted downfield by the adjacent aromatic ring. |

| Other Piperidine C-H₂ | ¹H | 1.5 - 3.0 | Overlapping multiplets for C2, C4, C5, and C6 protons. |